(R)-1-Ethyl-3-hydroxypyrrolidin-2-one
Description
Properties
Molecular Formula |
C6H11NO2 |
|---|---|
Molecular Weight |
129.16 g/mol |
IUPAC Name |
(3R)-1-ethyl-3-hydroxypyrrolidin-2-one |
InChI |
InChI=1S/C6H11NO2/c1-2-7-4-3-5(8)6(7)9/h5,8H,2-4H2,1H3/t5-/m1/s1 |
InChI Key |
UIHCQCMYAKTVQK-RXMQYKEDSA-N |
Isomeric SMILES |
CCN1CC[C@H](C1=O)O |
Canonical SMILES |
CCN1CCC(C1=O)O |
Origin of Product |
United States |
Computational and Theoretical Studies of R 1 Ethyl 3 Hydroxypyrrolidin 2 One
Molecular Modeling and Simulation
Molecular modeling and simulation techniques are employed to understand the structural and dynamic properties of (R)-1-ethyl-3-hydroxypyrrolidin-2-one at an atomic level. These methods are crucial for predicting the molecule's preferred shapes and how it behaves in a biological environment.
Conformational analysis of this compound is essential to identify its stable three-dimensional structures. The pyrrolidine (B122466) ring, being a five-membered ring, is not planar and can adopt various puckered conformations, often described as envelope or twist forms. The positions of the ethyl and hydroxyl substituents significantly influence the conformational preferences of the ring.
Energy minimization calculations are performed to determine the most stable conformers, which correspond to the lowest energy states. These calculations utilize force fields to compute the potential energy of the molecule as a function of its atomic coordinates. By systematically exploring the conformational space, researchers can identify the global and local energy minima, representing the most probable shapes the molecule will adopt. The relative energies of these conformers determine their population distribution at a given temperature.
| Computational Parameter | Description |
| Force Field | A set of empirical energy functions and parameters used to calculate the potential energy of a system of atoms. Common force fields include AMBER, CHARMM, and OPLS. |
| Energy Minimization Algorithm | An algorithm used to find the coordinates of the atoms that result in the lowest energy state. Examples include steepest descent and conjugate gradient methods. |
| Conformational Search Method | A method to explore the different possible conformations of a molecule. Techniques include systematic grid searches and stochastic methods like Monte Carlo simulations. |
Molecular dynamics (MD) simulations provide a detailed picture of the dynamic behavior of this compound over time. nih.gov By solving Newton's equations of motion for the atoms in the molecule and its surrounding environment (typically water), MD simulations can track the atomic trajectories, revealing how the molecule moves, flexes, and interacts with its surroundings. nih.gov
These simulations can be used to study the stability of different conformers, the flexibility of the pyrrolidine ring and its substituents, and the formation and breaking of intramolecular and intermolecular hydrogen bonds. For instance, an MD simulation could reveal the dynamics of the hydroxyl group and its potential to form hydrogen bonds with water molecules or with the carbonyl group of the pyrrolidinone ring.
| Simulation Parameter | Description |
| Time Step | The interval at which the equations of motion are integrated. Typically on the order of femtoseconds (10⁻¹⁵ s). |
| Simulation Length | The total duration of the simulation, which can range from nanoseconds (10⁻⁹ s) to microseconds (10⁻⁶ s) or longer. |
| Ensemble | The statistical mechanical ensemble used to control thermodynamic variables like temperature and pressure (e.g., NVT, NPT). |
| Solvent Model | A model used to represent the solvent molecules, such as TIP3P or SPC/E for water. |
Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. These studies are instrumental in understanding the potential biological targets of this compound and the molecular basis of its activity.
Docking algorithms systematically search for the optimal binding pose of this compound within the active site of a target protein. This process involves generating a multitude of possible orientations and conformations of the ligand within the binding pocket and then using a scoring function to rank them based on their predicted binding affinity.
The results of docking studies can reveal the most likely binding mode, highlighting the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. For this compound, the hydroxyl and carbonyl groups are likely to be key features involved in forming hydrogen bonds with the protein target.
By analyzing the predicted binding poses from docking studies, it is possible to identify the specific amino acid residues in the target protein that are crucial for binding this compound. This information is vital for understanding the structure-activity relationship and for designing more potent and selective analogs.
For example, a docking study might reveal that the hydroxyl group of the ligand forms a hydrogen bond with a specific aspartate or serine residue in the active site, while the ethyl group fits into a hydrophobic pocket lined by leucine and valine residues.
| Docking Component | Description |
| Target Protein Structure | The three-dimensional coordinates of the biological target, typically obtained from X-ray crystallography or NMR spectroscopy. |
| Ligand Structure | The three-dimensional structure of this compound, often an energy-minimized conformer. |
| Docking Algorithm | The search algorithm used to explore the conformational and orientational space of the ligand in the binding site. |
| Scoring Function | A function used to estimate the binding affinity for a given binding pose. |
Quantum Chemical Calculations (e.g., DFT, FMO analysis)
Quantum chemical calculations provide a more accurate description of the electronic structure of this compound compared to the classical mechanics-based methods used in molecular modeling. Density Functional Theory (DFT) is a widely used quantum chemical method for this purpose. mdpi.commdpi.com
DFT calculations can be used to determine a variety of molecular properties, including:
Optimized molecular geometry: Providing a very accurate prediction of bond lengths and angles.
Electronic properties: Such as the distribution of electron density, molecular electrostatic potential, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).
Spectroscopic properties: Including infrared (IR) and nuclear magnetic resonance (NMR) spectra, which can be compared with experimental data to validate the computational model.
Frontier Molecular Orbital (FMO) analysis, which examines the HOMO and LUMO, is particularly useful for understanding the chemical reactivity of a molecule. The energy and shape of these orbitals can indicate the sites most susceptible to nucleophilic or electrophilic attack. For this compound, FMO analysis can help to predict its reactivity in various chemical and biological processes.
| Quantum Chemical Property | Description |
| Basis Set | A set of mathematical functions used to represent the electronic wavefunctions in the calculation (e.g., 6-31G*, cc-pVTZ). |
| Functional | An approximation to the exchange-correlation energy in DFT (e.g., B3LYP, M06-2X). |
| HOMO Energy | The energy of the highest occupied molecular orbital, related to the molecule's ability to donate electrons. |
| LUMO Energy | The energy of the lowest unoccupied molecular orbital, related to the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO, which is an indicator of the molecule's chemical stability and reactivity. |
Electronic Structure Characterization
The electronic structure of a molecule dictates its fundamental chemical properties and reactivity. For this compound, characterizing its electronic structure involves the use of quantum mechanical methods to understand the distribution of electrons and the nature of its chemical bonds. Computational methods such as Density Functional Theory (DFT) or ab initio calculations are employed to solve the Schrödinger equation for the molecule, providing a detailed picture of its electronic landscape.
Key aspects of an electronic structure characterization for this compound would include:
Molecular Orbital (MO) Analysis: This involves calculating the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests the molecule is more likely to be reactive.
Electron Density Distribution: Mapping the electron density reveals how electrons are shared between atoms, highlighting the covalent and polar nature of bonds within the molecule. For instance, the analysis would show high electron density around the electronegative oxygen atoms of the carbonyl and hydroxyl groups.
Partial Atomic Charges: These calculations assign a partial charge to each atom in the molecule, indicating regions of local electron excess or deficiency. This information is vital for understanding electrostatic interactions with other molecules, such as a biological target.
These theoretical calculations provide foundational data that informs more complex analyses, such as the Molecular Electrostatic Potential.
Molecular Electrostatic Potential (MEP) Analysis
Molecular Electrostatic Potential (MEP) analysis is a crucial computational tool used to visualize the three-dimensional charge distribution of a molecule. mdpi.com It provides a map of electrostatic potential on the electron density surface, which is invaluable for predicting and understanding noncovalent interactions, particularly in the context of drug-receptor binding. mdpi.com The MEP map is color-coded to indicate different regions of electrostatic potential.
For this compound, an MEP analysis would reveal:
Negative Potential Regions (Electron-Rich): These areas, typically colored red or yellow, correspond to regions with a high electron density and are associated with lone pairs on electronegative atoms. They act as sites for electrophilic attack or hydrogen bond acceptance. In this molecule, the most negative potentials would be concentrated around the carbonyl oxygen and the oxygen of the hydroxyl group.
Positive Potential Regions (Electron-Poor): These areas, usually colored blue, indicate regions of electron deficiency, often found around hydrogen atoms bonded to electronegative atoms. These sites are susceptible to nucleophilic attack and act as hydrogen bond donors. The hydrogen atom of the hydroxyl group would be a prominent site of positive potential.
Neutral Regions: Green-colored areas represent regions of neutral or near-zero potential, typically associated with nonpolar parts of the molecule like the ethyl group's carbon backbone.
The MEP surface provides a powerful visual guide for understanding how the molecule will orient itself when approaching a biological target, as electrostatic interactions are key drivers of molecular recognition. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.com Rather than analyzing a single molecule, a QSAR study requires a dataset of structurally related compounds with experimentally determined activities against a specific target.
If this compound were part of a series of analogs being studied for a particular biological effect, a QSAR model could be developed to predict the activity of new, unsynthesized compounds. The process involves several key steps:
Data Set Collection: A series of pyrrolidinone analogs would be assembled, along with their measured biological activities (e.g., IC50 or EC50 values).
Molecular Descriptor Calculation: For each molecule in the series, a wide range of numerical descriptors are calculated to quantify its structural, physical, and chemical properties.
Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Random Forest), are used to build an equation that links the descriptors to the biological activity. mdpi.com
Model Validation: The model's predictive power is rigorously tested using techniques like cross-validation and an external test set of compounds not used in the model's creation. mdpi.comnih.gov
The resulting QSAR model can identify which molecular properties are most important for activity, guiding the rational design of more potent analogs. fabad.org.tr
Table 1: Examples of Molecular Descriptors for a QSAR Study
| Descriptor Class | Example Descriptors | Description |
|---|---|---|
| Constitutional | Molecular Weight, Number of Rings, Atom Count | Describes the basic composition and connectivity of the molecule. |
| Topological | Wiener Index, Balaban Index | Numerical values derived from the 2D graph representation of the molecule. |
| Electronic | Dipole Moment, Partial Charges, HOMO/LUMO Energies | Quantifies the electronic properties of the molecule. |
| Physicochemical | LogP (Lipophilicity), Molar Refractivity, Polar Surface Area | Describes properties related to the molecule's behavior in biological systems. |
| 3D Descriptors | van der Waals Volume, Surface Area | Describes the three-dimensional shape and size of the molecule. |
Virtual Screening Approaches
Virtual screening (VS) is a computational technique used in early-stage drug discovery to search large databases of small molecules to identify those most likely to bind to a specific biological target, such as a protein or enzyme. researchgate.netnih.gov This method significantly reduces the number of compounds that need to be synthesized and tested experimentally, saving time and resources. This compound could be a compound identified through such a screening process. There are two main categories of virtual screening: ligand-based and structure-based.
Ligand-Based Virtual Screening (LBVS): This approach is used when the 3D structure of the target is unknown but a set of active molecules has been identified. Models, such as pharmacophores or 2D/3D similarity searches, are built based on the features of the known active compounds, and databases are screened for molecules that match these features. nih.gov
Structure-Based Virtual Screening (SBVS): When the 3D structure of the target protein is available, SBVS can be employed. This method, detailed below, involves docking candidate molecules into the target's binding site to predict their binding affinity and orientation. mdpi.comnih.gov
Structure-Based Virtual Screening (e.g., SPLIF)
Structure-Based Virtual Screening (SBVS) relies on the known three-dimensional structure of a biological target, typically obtained through X-ray crystallography or NMR spectroscopy. nih.gov The core of SBVS is molecular docking, a process that predicts the preferred orientation and binding affinity of a ligand when it forms a complex with a protein.
The typical workflow for an SBVS campaign is as follows:
Table 2: General Workflow for Structure-Based Virtual Screening
| Step | Description |
|---|---|
| 1. Target Preparation | The 3D structure of the target protein is obtained and prepared by adding hydrogen atoms, assigning charges, and defining the binding site. |
| 2. Ligand Database Preparation | A large library of compounds is prepared by generating 3D conformations and assigning appropriate chemical properties for each molecule. |
| 3. Molecular Docking | Each ligand from the database is computationally placed into the defined binding site of the target protein in various possible orientations and conformations. |
| 4. Scoring and Ranking | A "scoring function" is used to estimate the binding affinity for each docked pose. Ligands are then ranked based on their scores. |
| 5. Post-Processing/Filtering | The top-ranked compounds are further analyzed and filtered to select a diverse and promising subset for experimental testing. |
A sophisticated post-processing technique used to improve the accuracy of SBVS is the Structural Protein-Ligand Interaction Fingerprint (SPLIF) . Unlike traditional scoring functions that only provide a single energy score, SPLIF analyzes the specific interactions between the docked ligand and the protein. acs.org It works by explicitly encoding the 3D structures of the interacting fragments from both the ligand and the protein. researchgate.netsemanticscholar.org This method implicitly captures all possible interaction types (e.g., hydrogen bonds, π-π stacking, hydrophobic contacts) without needing to define them beforehand. acs.org
Future Research Directions and Unexplored Avenues
Exploration of Novel Synthetic Routes and Catalysts
The development of efficient, stereoselective, and cost-effective synthetic methods is paramount for accessing enantiomerically pure (R)-1-Ethyl-3-hydroxypyrrolidin-2-one and its analogues for further study. Future research should focus on several innovative strategies:
Asymmetric Catalysis: While traditional methods may exist, the application of modern asymmetric catalysis could provide more direct and efficient routes. Research into transition-metal catalysis, particularly using rhodium(II) for C-H insertion or iridium for allylic aminations, could yield novel pathways to the chiral pyrrolidine (B122466) core. Organocatalysis, which utilizes small organic molecules to induce enantioselectivity, presents another promising avenue, potentially simplifying procedures and reducing metal contamination.
Biocatalysis: The use of enzymes as catalysts offers high stereoselectivity under mild reaction conditions. Future investigations could explore enzymes for dynamic kinetic resolution strategies or asymmetric reductive amination to establish the key stereocenter. This approach could lead to more sustainable and scalable manufacturing processes.
Novel Precursors: Exploring alternative and more economical starting materials is crucial. For instance, developing routes from readily available chiral precursors like chiral epichlorohydrin or amino acids could significantly reduce production costs. A concise synthetic route starting from inexpensive materials like cytidine has been shown to be effective for other complex molecules and could serve as a model.
Comprehensive Elucidation of Molecular Mechanisms of Action (in vitro)
Understanding how this compound interacts with biological systems at the molecular level is fundamental to its development. Given that various pyrrolidin-2-one derivatives exhibit diverse pharmacological activities, such as acting as α1-adrenoceptor antagonists, a systematic in vitro investigation is required.
Future studies should include:
Receptor Binding Assays: A broad panel of receptor binding assays should be performed to identify potential molecular targets. This screening should include G-protein coupled receptors (GPCRs), ion channels, and transporters, which are common targets for this class of compounds.
Enzyme Inhibition Assays: The compound should be tested against a variety of enzymes, particularly those implicated in major disease pathways, such as kinases, proteases, and metabolic enzymes.
Cell-Based Functional Assays: Following the identification of potential targets from binding assays, functional cell-based assays are necessary to determine whether the compound acts as an agonist, antagonist, or modulator of the target's activity. These assays can also provide insights into downstream signaling pathways.
Target Deconvolution: For compounds exhibiting interesting phenotypic effects in cell-based screens without a known target, advanced techniques like chemical proteomics and thermal shift assays can be employed to identify the specific protein(s) it binds to.
Advanced SAR and Computational Studies for Targeted Modulators
To optimize the potency, selectivity, and pharmacokinetic properties of this compound, a rigorous and iterative approach combining synthesis with computational modeling is essential.
Quantitative Structure-Activity Relationship (QSAR) Studies: Developing 2D- and 3D-QSAR models can help elucidate the relationship between the physicochemical properties of analogues and their biological activity. These models can predict the activity of novel, unsynthesized compounds, thereby guiding the design of more potent molecules. Statistical analysis can identify key molecular descriptors, such as hydrophilicity and specific structural features, that influence activity.
Pharmacophore Modeling and Virtual Screening: Based on the structure of this compound and its most active analogues, a pharmacophore model can be generated. This model, representing the essential steric and electronic features for biological activity, can be used to screen large virtual libraries of compounds to identify new potential hits with diverse scaffolds.
Molecular Docking and Dynamics Simulations: If a specific biological target is identified, molecular docking studies can predict the binding mode and affinity of the compound within the target's active site. Subsequent molecular dynamics (MD) simulations can provide insights into the stability of the ligand-protein complex and the key interactions that govern binding, guiding further structural modifications.
Investigation of Stereoisomeric Effects on Biological Activity
Chirality plays a crucial role in the biological activity of many pharmaceuticals, influencing potency, selectivity, and metabolism. Therefore, a thorough investigation into the stereoisomeric effects of the 3-hydroxy group in 1-Ethyl-3-hydroxypyrrolidin-2-one is critical.
A focused research program should involve:
Synthesis of Stereoisomers: The synthesis of the corresponding (S)-enantiomer and the racemic mixture is the first essential step.
Comparative Biological Evaluation: All three versions—(R)-isomer, (S)-isomer, and the racemate—should be evaluated in parallel in all relevant in vitro biological assays. This will determine if the observed activity is stereospecific.
Elucidation of Differential Effects: Significant differences in activity between enantiomers could suggest a specific, chiral binding pocket on the biological target. Molecular modeling can be used to shed light on the structural and stereochemical requirements for efficient interaction. It may also reveal stereoselective uptake or transport mechanisms responsible for enhanced activity of one isomer.
This comparative analysis is fundamental to confirm whether the (R)-configuration is the eutomer (the more active enantiomer) and to justify the development of a single-enantiomer compound.
Discovery of New Biological Targets and Applications (in vitro/in silico)
Beyond exploring known activities of similar compounds, modern drug discovery techniques offer the potential to uncover entirely new biological targets and therapeutic applications for this compound.
AI-Powered Target Discovery: Utilising artificial intelligence platforms can help identify novel targets. These systems analyze vast datasets from genomics, proteomics, and clinical studies to predict proteins that may be modulated by the compound's core structure.
In Silico Screening and Molecular Docking: Computational approaches like molecular docking can be used to screen this compound against a wide array of known protein structures. This can generate hypotheses about potential interactions with targets that might not be obvious from its structure alone.
High-Throughput Phenotypic Screening: In vitro screening of the compound across various cell lines representing different diseases (e.g., cancer, neurodegenerative disorders, metabolic diseases) can identify unexpected therapeutic potential. A positive "hit" in a phenotypic screen would then trigger a target identification campaign to uncover the mechanism of action.
Library Synthesis and Screening: A small, focused library of derivatives based on the this compound scaffold should be synthesized. Screening this library can provide initial structure-activity relationship data and increase the probability of discovering novel biological activities.
By combining these computational and experimental screening methods, researchers can systematically explore new therapeutic possibilities for this specific chiral compound, potentially repositioning it for unforeseen medical applications.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing (R)-1-Ethyl-3-hydroxypyrrolidin-2-one, and how can stereochemical purity be ensured during synthesis?
- Methodological Answer : Synthesis typically involves chiral resolution or asymmetric catalysis to retain the (R)-configuration. Techniques like chiral HPLC or polarimetry are critical for verifying enantiomeric purity post-synthesis. For example, X-Ray Powder Diffraction (XRPD) can confirm crystallinity and structural integrity, as demonstrated in analogous pyrrolidinone derivatives . Reaction conditions (e.g., solvent choice, temperature) must be optimized to minimize racemization.
Q. How should researchers handle and store this compound to ensure stability and safety in laboratory settings?
- Methodological Answer : Store in airtight containers under inert gas (e.g., nitrogen) at 2–8°C to prevent hydrolysis or oxidation. Avoid exposure to moisture and electrostatic discharge. Personal protective equipment (PPE), including nitrile gloves and fume hoods, is mandatory during handling, as recommended for structurally similar lactams . Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed of via hazardous waste protocols .
Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming the hydroxyl and ethyl substituents’ positions. Mass spectrometry (HRMS) validates molecular weight, while Infrared (IR) spectroscopy identifies lactam carbonyl stretches (~1700 cm⁻¹). XRPD can further resolve crystalline phase identity, as seen in related compounds .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives across different studies?
- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell lines, solvent carriers). Systematic replication under standardized protocols (e.g., OECD guidelines) is critical. Meta-analyses comparing solvent effects (DMSO vs. aqueous buffers) and dose-response curves can isolate confounding variables. For example, lipid peroxidation assays in highlight how solvent choice impacts observed activity .
Q. What strategies are recommended for evaluating the pharmacokinetic (PK) properties of this compound in preclinical models?
- Methodological Answer : Use radiolabeled analogs (e.g., ¹⁴C-tagged) to track absorption, distribution, metabolism, and excretion (ADME). Microsomal stability assays (e.g., liver S9 fractions) assess metabolic liability. In vivo PK studies in rodents should employ LC-MS/MS for quantification, with attention to blood-brain barrier permeability due to the compound’s lactam structure .
Q. How can computational chemistry aid in predicting the toxicological profile of this compound?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) identifies potential off-target interactions, while Quantitative Structure-Activity Relationship (QSAR) models predict acute toxicity. Tools like EPA’s DSSTox database provide analogs for comparative analysis, as shown in . In silico predictions must be validated with in vitro cytotoxicity assays (e.g., HepG2 cell viability) .
Q. What experimental designs are optimal for studying the role of this compound in modulating enzyme activity?
- Methodological Answer : Use enzyme kinetics (Michaelis-Menten plots) with purified targets (e.g., kinases or proteases). Include positive/negative controls and competitive inhibitors to confirm specificity. Surface Plasmon Resonance (SPR) can quantify binding affinities (KD values). For chiral sensitivity, compare (R)- and (S)-enantiomers, as stereochemistry often dictates inhibitory potency .
Methodological Frameworks for Research Design
Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to formulate research questions on this compound?
- Methodological Answer :
- Feasible : Prioritize assays compatible with the compound’s solubility (e.g., aqueous buffers with ≤5% DMSO).
- Novel : Explore understudied targets (e.g., neuroprotective pathways) linked to pyrrolidinone scaffolds.
- Ethical : Adhere to IACUC guidelines for in vivo studies and minimize animal usage via tiered testing (in vitro → in silico → in vivo).
- Relevant : Align with therapeutic gaps (e.g., neurodegenerative diseases) where lactams show promise .
Q. What statistical approaches are recommended for analyzing dose-response data in studies involving this compound?
- Methodological Answer : Nonlinear regression (e.g., log-dose vs. response) using software like GraphPad Prism. Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. For EC₅₀/IC₅₀ calculations, ensure replicates (n ≥ 3) and report confidence intervals. Address outliers via Grubbs’ test .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
